molecular formula C8H12BrF3O B15326789 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane

1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane

Cat. No.: B15326789
M. Wt: 261.08 g/mol
InChI Key: FZNVDHIRXBLJBP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane is an organic compound that features a cyclopentane ring substituted with a bromomethyl group and a trifluoroethoxy group. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their unique reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane typically involves the following steps:

    Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromomethyl Group: This step often involves the bromination of a methyl group attached to the cyclopentane ring using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Attachment of the Trifluoroethoxy Group: This can be done through nucleophilic substitution reactions where a trifluoroethanol derivative reacts with a suitable leaving group on the cyclopentane ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid.

Scientific Research Applications

1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane may have various applications in scientific research, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with Cellular Membranes: Affecting membrane properties and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)cyclopentane: Lacks the trifluoroethoxy group.

    1-(2,2,2-Trifluoroethoxy)cyclopentane: Lacks the bromomethyl group.

    1-(Chloromethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane is unique due to the presence of both the bromomethyl and trifluoroethoxy groups, which can impart distinct reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C8H12BrF3O

Molecular Weight

261.08 g/mol

IUPAC Name

1-(bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclopentane

InChI

InChI=1S/C8H12BrF3O/c9-5-7(3-1-2-4-7)13-6-8(10,11)12/h1-6H2

InChI Key

FZNVDHIRXBLJBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CBr)OCC(F)(F)F

Origin of Product

United States

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